molecular formula C17H21N3O4S B6566370 methyl 3-{[(3-methylbutyl)carbamoyl]methyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 1021250-73-6

methyl 3-{[(3-methylbutyl)carbamoyl]methyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B6566370
CAS No.: 1021250-73-6
M. Wt: 363.4 g/mol
InChI Key: MBRUTYSXPLHUHE-UHFFFAOYSA-N
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Description

Methyl 3-{[(3-methylbutyl)carbamoyl]methyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C17H21N3O4S and its molecular weight is 363.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.12527733 g/mol and the complexity rating of the compound is 552. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Molecular Formula: C26H32N4O3S
Molecular Weight: 480.6 g/mol

Structural Characteristics

The compound features a complex structure that includes:

  • A tetrahydroquinazoline core.
  • A sulfanylidene group.
  • A carbamoyl side chain.

These structural elements contribute to its biological activity, particularly in pharmacological contexts.

Antimicrobial Activity

Research has indicated that compounds similar to methyl 3-{[(3-methylbutyl)carbamoyl]methyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate exhibit antimicrobial properties. For instance:

  • Study Findings: A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydroquinazoline showed significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's structural features suggest potential anticancer properties:

  • Mechanism of Action: Tetrahydroquinazoline derivatives have been shown to inhibit cancer cell proliferation through the modulation of apoptotic pathways. In vitro studies revealed that certain derivatives induce apoptosis in human cancer cell lines .

Enzyme Inhibition

Inhibitory effects on specific enzymes have also been observed:

  • Case Study: A recent investigation highlighted that tetrahydroquinazolines can act as inhibitors of enzymes involved in metabolic pathways, such as proteases and kinases, which are crucial in cancer progression .

Neuroprotective Effects

Emerging studies suggest neuroprotective properties:

  • Research Evidence: In animal models, certain tetrahydroquinazoline derivatives have been reported to protect against neurodegeneration induced by oxidative stress. This suggests a potential role in treating neurodegenerative diseases .

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits proteases and kinases
NeuroprotectiveProtects against oxidative stress in models

Properties

IUPAC Name

methyl 3-[2-(3-methylbutylamino)-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-10(2)6-7-18-14(21)9-20-15(22)12-5-4-11(16(23)24-3)8-13(12)19-17(20)25/h4-5,8,10H,6-7,9H2,1-3H3,(H,18,21)(H,19,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRUTYSXPLHUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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